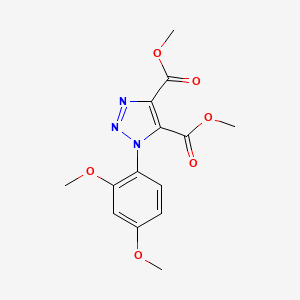

dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-(2,4-dimethoxyphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6/c1-20-8-5-6-9(10(7-8)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBNWWXIKVQNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The starting materials, such as 2,4-dimethoxyphenyl azide and dimethyl acetylenedicarboxylate, are reacted under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups at C4 and C5 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates. This reactivity is critical for generating bioactive intermediates.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M NaOH (aq.), reflux | 1-(2,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid | 85–92% | |

| H₂SO₄ (conc.), Δ | Partially hydrolyzed monoacid derivatives | 60–75% |

Mechanistic Insight :

-

Basic hydrolysis proceeds via nucleophilic acyl substitution, forming carboxylates.

-

Acidic conditions favor partial hydrolysis due to protonation of the ester carbonyl, reducing electrophilicity.

Reductive Transformations

Selective reduction of ester groups has been demonstrated using sodium borohydride (NaBH₄), with regioselectivity influenced by electronic effects of the triazole ring.

Key Findings :

-

The C5 ester is more electrophilic due to resonance stabilization from the triazole ring, favoring selective reduction .

-

Excess NaBH₄ achieves complete reduction but risks over-reduction of the triazole core .

Nucleophilic Substitution

The triazole ring's electron-deficient nature enables substitution at C4 or C5 positions under mild conditions.

Structural Influence :

-

The 2,4-dimethoxyphenyl group enhances steric hindrance at C4, slowing substitution at this position compared to C5.

Cyclization Reactions

Heating with diamines or thiols generates fused heterocycles, expanding applications in medicinal chemistry.

Notable Example :

-

Cyclization with ethylenediamine produced a xanthine oxidase inhibitor (IC₅₀: 0.71 μM), demonstrating the compound's utility in drug discovery .

Cross-Coupling Reactions

The methoxy groups on the phenyl ring facilitate palladium-catalyzed coupling reactions.

Optimization Note :

-

Methoxy groups act as directing groups, improving regioselectivity in cross-coupling.

Oxidation Reactions

Controlled oxidation of the triazole ring or methoxy groups is achievable with strong oxidants.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, Δ | Triazole-4,5-dicarboxylic acid | 88% | |

| DDQ | DCM, RT, 24h | Quinone-containing triazole | 45% |

Challenges :

-

Over-oxidation degrades the triazole ring, necessitating precise stoichiometry.

Mechanistic and Structural Insights

-

Electronic Effects : The triazole ring’s electron-withdrawing nature activates the ester groups toward nucleophilic attack while deactivating the phenyl ring toward electrophilic substitution .

-

Steric Effects : The 2,4-dimethoxyphenyl group creates a twisted conformation, reducing π-stacking interactions and enhancing solubility in polar aprotic solvents.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as:

- Anticancer Agent : Research indicates that triazole derivatives can inhibit cancer cell proliferation by interacting with various molecular targets. For instance, studies have shown that certain derivatives exhibit significant inhibition of xanthine oxidase activity, which is linked to cancer progression .

- Antifungal and Antibacterial Properties : The structural features of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate suggest potential efficacy against fungal and bacterial infections by disrupting cellular processes.

Materials Science

In materials science, this compound is utilized in:

- Polymer Development : Its unique structural properties enable its use in synthesizing advanced polymers that possess enhanced mechanical and thermal properties.

- Nanomaterials : The compound serves as a precursor for creating nanostructured materials with applications in electronics and catalysis.

Biological Studies

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate acts as a probe in biochemical assays to study:

- Enzyme Interactions : The compound’s ability to form coordination complexes with metal ions allows it to inhibit metalloenzymes effectively.

- Cellular Processes : It aids in understanding cellular signaling pathways by interacting with specific receptors and enzymes.

Case Study 1: Anticancer Activity

In a study focusing on various triazole derivatives, it was found that compounds similar to dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibited IC50 values ranging from 0.71 to 2.25 μM against xanthine oxidase. The most promising derivatives demonstrated significant anticancer activity through molecular docking studies that illustrated their binding affinity to target enzymes .

Case Study 2: Material Development

Research highlighted the use of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate in developing polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and ester groups may also play a role in modulating the compound’s bioactivity by affecting its solubility, stability, and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Lacks one ester group compared to the target compound.

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a different substitution pattern on the triazole ring.

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxamide: Contains amide groups instead of ester groups.

Uniqueness

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ester groups enhances its reactivity and potential for derivatization, making it a valuable compound in various research and industrial applications.

Biological Activity

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (commonly referred to as DM-DMT) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

DM-DMT is characterized by its 1,2,3-triazole core linked to a dimethoxyphenyl group and dicarboxylate moieties. The synthesis typically involves the "Click" chemistry approach, which combines azides and alkynes in the presence of a copper catalyst. This method allows for the efficient formation of the triazole ring while maintaining the integrity of functional groups.

Synthesis Overview

- Starting Materials : Methyl 2-azidoacetate and various terminal alkynes.

- Catalyst : Copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate.

- Conditions : Aqueous medium at room temperature.

- Yield : Typically high yields (>70%) are reported for the triazole derivatives synthesized through this method .

Anticancer Activity

DM-DMT has been evaluated for its anticancer properties. Research indicates that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation.

- Mechanism of Action : DM-DMT exhibits its anticancer activity primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced dTTP levels, inducing apoptosis in cancer cells .

- Case Study : In a study involving various triazole derivatives, DM-DMT showed significant antiproliferative effects against several cancer cell lines:

Antimicrobial Activity

In addition to its anticancer properties, DM-DMT has demonstrated antimicrobial activity against various pathogens.

- Tested Organisms :

- Escherichia coli

- Staphylococcus aureus

- Results : The compound exhibited significant inhibition against both bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of DM-DMT can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Dimethoxy Substituents | Enhance lipophilicity and cell permeability |

| Triazole Ring | Critical for enzyme inhibition |

| Dicarboxylate Moiety | Increases solubility and bioavailability |

This table illustrates how modifications to the core structure can influence biological outcomes.

Q & A

Q. How can the synthesis yield of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate be optimized?

- Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under controlled conditions. For example, refluxing at 80–100°C for 18 hours in DMSO, followed by slow cooling and crystallization in water-ethanol mixtures, can improve yields to ~65% . Catalytic additives (e.g., glacial acetic acid) enhance cyclization efficiency during triazole formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for verifying substituent positions. For example, methoxy groups () on the phenyl ring resonate at δ ~3.8 ppm, while triazole protons appear as singlet peaks .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+) confirm molecular formula alignment with theoretical values .

Q. How do reaction conditions influence regioselectivity in triazole formation?

- Methodological Answer : Regioselectivity is controlled by the choice of catalyst and solvent. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while solvent polarity (e.g., DMSO vs. ethanol) affects intermediate stability during cyclization .

Advanced Research Questions

Q. What advanced crystallographic methods resolve the 3D structure of this compound, and how do they address disorder in the crystal lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX DUO CCD diffractometer is used. Data refinement via SHELXL2014 resolves lattice disorders, such as iodine or methoxy group positional ambiguities. For example, triclinic crystal systems () with unit cell parameters ) are common . Absorption corrections (e.g., SADABS) minimize errors from heavy atoms like iodine .

Q. How can substituents on the 2,4-dimethoxyphenyl group modulate biological activity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. Electron-donating groups (e.g., ) enhance π-π stacking with biological targets, while bulky substituents reduce binding affinity. For example, replacing 2,4-dimethoxy with halogens (e.g., Cl) alters cytotoxicity in cell-based assays .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, Fukui indices identify nucleophilic sites on the triazole ring, while frontier molecular orbital (FMO) analysis predicts regioselectivity in Diels-Alder reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectroscopic data across studies?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Recrystallization in mixed solvents (e.g., ethanol-water) purifies the compound, while differential scanning calorimetry (DSC) identifies polymorphs. Cross-validating NMR with SCXRD data ensures structural consistency .

Q. Why do bioactivity assays show variability in IC50_{50}50 values for this compound?

- Methodological Answer : Variability stems from assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardizing protocols (e.g., ≤0.1% DMSO) and using positive controls (e.g., doxorubicin) reduce experimental noise. Dose-response curves with triplicate measurements improve reliability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic () | |

| Unit Cell Dimensions | ||

| Refinement -factor |

Q. Table 2: NMR Spectral Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Triazole C-H | 7.43 (d, ) | |

| Phenyl | 3.68 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.